9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid
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Overview
Description
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is characterized by its fused pyranoquinoline moiety, which is a common structural motif in many naturally occurring and biologically active alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid typically involves the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in absolute ethanol, catalyzed by triethylamine . The reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired product. The reaction conditions are optimized to ensure high yields and purity of the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as microwave-assisted synthesis, can also be employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . It also modulates signaling pathways related to inflammation and immune response, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinoline-4-carboxylates: These compounds share a similar core structure and exhibit comparable biological activities.
Furo[3,2-c]quinolones: These derivatives have a fused furan ring and display similar pharmacological properties.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline core and are studied for their anticancer and anti-inflammatory activities.
Uniqueness
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which enhances its solubility and reactivity. This makes it a versatile compound for various synthetic and biological applications .
Properties
Molecular Formula |
C14H9NO5 |
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Molecular Weight |
271.22 g/mol |
IUPAC Name |
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C14H9NO5/c1-6-2-3-8-7(4-6)12-11(13(17)15-8)9(16)5-10(20-12)14(18)19/h2-5H,1H3,(H,15,17)(H,18,19) |
InChI Key |
KAEMHPZXIMSDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C2OC(=CC3=O)C(=O)O |
Origin of Product |
United States |
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